tert-ブチル 2-メチル-3-オキソアゼチジン-1-カルボン酸エステル

概要

説明

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

The exact mass of the compound Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

これは、tert-ブチル 2-メチル-3-オキソアゼチジン-1-カルボン酸エステルの科学研究への応用を包括的に分析したもので、さまざまな分野における独自の応用を中心にしています。

免疫学

この化合物は、ヤヌスキナーゼ 3(JAK3)阻害剤の調製に使用されます。 JAK3 は免疫抑制と移植拒絶反応の標的であり、阻害剤は炎症性疾患、自己免疫疾患、癌、およびその他の疾患の治療に使用できます .

抗ウイルス研究

これは、HCV プロテアーゼ阻害剤の第 2 のクラスの合成における前駆体として役立ち、HCV ゲノタイプ 1 感染の治療に役立ちます .

抗菌剤

この化合物は、抗菌活性を有する新規なアミノグリコシド化合物の合成に関与しています .

循環器治療

この化合物から、プロテアーゼ活性化受容体-1(PAR-1)のアンタゴニストとして有用であり、カンナビノイド(CB2)受容体阻害剤であることが予測される、二環式ヒンバシン誘導体を調製することができます。 これらは、急性冠症候群(ACS)、心筋梗塞、血栓塞栓性脳卒中、または末梢動脈疾患の治療および二次予防に重要です .

腫瘍学

ピリドピリミジンなどの二環式アザシクロベンジルアミン誘導体は、この化合物を用いて合成することができます。 これらの誘導体は、ホスホイノシチド 3 キナーゼ(PI3K)の活性を調節し、炎症性疾患、免疫に基づく疾患、癌、およびその他の疾患を含む PI3K に関連する疾患の治療に役立ちます .

作用機序

Target of Action

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used for preparing Janus kinase 3 (JAK3), which is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer, and other diseases .

Mode of Action

It is known that the compound interacts with its targets, such as jak3, to exert its effects . The traditional preparation method of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is mainly to oxidize the hydroxyl on an aza ring into a ketone .

Biochemical Pathways

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is involved in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection . It can also be used for preparing novel aminoglycoside compounds with antibacterial activity . Furthermore, it is used in the preparation of bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .

Result of Action

The molecular and cellular effects of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate’s action depend on the specific targets and pathways it interacts with. For instance, when used in the preparation of JAK3 inhibitors, it can help suppress the immune response, which can be beneficial in conditions like transplant rejection and autoimmune disorders .

Action Environment

The action, efficacy, and stability of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate can be influenced by various environmental factors. For instance, it is known to be moisture sensitive and incompatible with oxidizing agents . Therefore, it should be stored and handled under appropriate conditions to maintain its stability and effectiveness.

生物活性

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS No. 398489-26-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including antibacterial properties, synthesis methods, and relevant case studies.

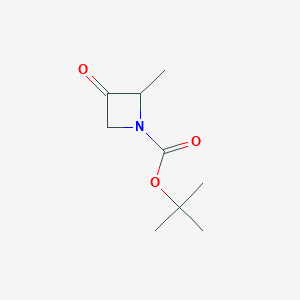

Molecular Structure and Characteristics:

- Molecular Formula: C₈H₁₃NO₃

- Molecular Weight: 171.19 g/mol

- Density: 1.2 ± 0.1 g/cm³

- Melting Point: 49-52 °C

- Boiling Point: 251.3 ± 33.0 °C at 760 mmHg

- Flash Point: 105.8 ± 25.4 °C

The compound features a four-membered azetidine ring with a tert-butyl ester functional group, which influences its chemical behavior and reactivity patterns, making it a versatile building block in organic synthesis .

Biological Activity

Antibacterial Properties:

Recent studies have highlighted the antibacterial activity of derivatives related to tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. Specifically, compounds derived from N-tert-butoxycarbonyl-thiazolidine carboxylic acid have shown significant antibacterial effects against various strains of bacteria. The activity is likely attributed to the compound's ability to interfere with bacterial cell wall synthesis or function.

Pharmacological Applications:

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate has been investigated for its potential use in developing new therapeutic agents. Its structural features allow it to interact with various biological pathways, influencing enzyme activity and receptor interactions. For instance, it has been utilized in the synthesis of radioligands for imaging agents targeting diazepam-insensitive benzodiazepine receptors, which could have implications for studying neurological disorders.

Synthesis Methods

The synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate typically involves several steps:

- Starting Material: The synthesis often begins with commercially available (S)-2-aminopropan-1-ol.

- Cyclization: A Fukuyama–Mitsunobu cyclization is commonly employed to construct the azetidine ring.

- Protection/Deprotection Steps: Various functional groups are protected and deprotected to ensure regioselectivity and prevent unwanted side reactions .

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of azetidine derivatives:

These studies underscore the compound's potential as a scaffold for developing new drugs targeting bacterial infections and other therapeutic areas.

特性

IUPAC Name |

tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQMXTJLDQEDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601159337 | |

| Record name | 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-36-7 | |

| Record name | 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。